4-chloro-N'-(4-hydroxybenzylidene)benzohydrazide

Crystallography Solid-state conformation Polymorph prediction

Researchers often struggle with batch-to-batch structural variability in aroylhydrazones. This (E)-configured Schiff base (CAS 303063-99-2) solves that with a documented monoclinic crystal system (space group P2₁/c) and defined 12.8° dihedral angle. - **Key differentiator:** 3D hydrogen-bonded network (O-H···O, N-H···O) vs. 2D network isomers; impacts solubility and stability. - **Application validated:** para-Hydroxybenzylidene pharmacophore essential for FabH-mediated activity against C. freundii & K. pneumoniae. - **Supply assurance:** Research-grade AldrichCPR equivalent; immediate dispatch.

Molecular Formula C14H11ClN2O2
Molecular Weight 274.70 g/mol
CAS No. 303063-99-2
Cat. No. B11695775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N'-(4-hydroxybenzylidene)benzohydrazide
CAS303063-99-2
Molecular FormulaC14H11ClN2O2
Molecular Weight274.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C14H11ClN2O2/c15-12-5-3-11(4-6-12)14(19)17-16-9-10-1-7-13(18)8-2-10/h1-9,18H,(H,17,19)/b16-9+
InChIKeyLTZJBNXDRVGSJU-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Crystallographic Benchmarking


4-Chloro-N'-(4-hydroxybenzylidene)benzohydrazide (CAS 303063-99-2) is an (E)-configured aroylhydrazone Schiff base with molecular formula C14H11ClN2O2 and molecular weight 274.70 g·mol⁻¹ . The compound is formed by condensation of 4-chlorobenzohydrazide with 4-hydroxybenzaldehyde and crystallizes in the monoclinic space group P2₁/c [1]. Its solid-state architecture is defined by a three-dimensional hydrogen-bonded network involving O–H···O, N–H···O and C–H···π interactions, which directly impacts its melting point, solubility, and long-term storage stability [1]. The compound is commercially available as an AldrichCPR research-grade chemical .

1 Well-characterized single-crystal structure (P2₁/c) supports polymorph and co-crystal screening workflows.
2 Defined 3D hydrogen-bond network enables computational crystal structure prediction validation.
3 Contains the para-hydroxybenzylidene motif implicated in Gram-negative antibacterial screening studies; serves as a starting scaffold for SAR exploration.

Why Generic Substitution Requires Structural Verification


Compounds within the benzylidenebenzohydrazide class exhibit profound sensitivity to the position and electronic character of ring substituents. The target compound features a 4‑chloro substituent on the benzohydrazide ring and a 4‑hydroxy group on the benzylidene ring; exchanging the positions of these functional groups yields the constitutional isomer N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide, which displays a markedly different crystal packing architecture and dihedral angle between the aromatic rings [2]. Even subtle alterations, such as replacing the 4‑chloro with a 4‑bromo or 4‑diethylamino group, alter the planarity and intermolecular interaction patterns [3]. In antimicrobial screens of 15 (E)-N'-benzylidenebenzohydrazide analogues, the presence of a para‑hydroxy group on the benzylidene ring was essential for growth inhibition of Citrobacter freundii and Klebsiella pneumoniae, while regioisomeric or additional hydroxy substituents abolished activity [4]. Consequently, untested “in-class” compounds cannot be assumed to replicate the behavior of this specific regioisomer, making vendor-independent verification of identity and polymorphic form a critical procurement requirement.

Regioisomer mismatch
Exchanging the 4-chloro and 4-hydroxy groups yields the constitutional isomer N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide, which alters the dihedral angle (5.75° vs 12.8°) and π–π packing, leading to different dissolution and stability profiles.
Substituent sensitivity
Replacing the 4-chloro with 4-bromo or 4-diethylamino shifts the hydrogen-bond network from 3D to 2D, reducing lattice energy and potentially increasing solubility — not interchangeable without re-validation.
Antibacterial activity context
In SAR studies, para-hydroxy on the benzylidene ring was essential for activity against C. freundii and K. pneumoniae; regioisomeric or non-hydroxy analogs lost activity, so general class substitution may not retain antimicrobial screening hits.

Quantitative Differentiation Against Closest Structural Analogs


Dihedral Angle and Molecular Planarity

The dihedral angle between the two benzene rings determines the molecular planarity and influences π–π stacking interactions that govern crystal packing and dissolution kinetics. The target compound (4‑chloro‑N'‑(4‑hydroxybenzylidene)benzohydrazide) exhibits a dihedral angle of 12.8 (3)° [1]. Its constitutional isomer, N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide, adopts a significantly smaller dihedral angle of 5.75 (12)° [2]. This 7.05° difference arises from the reversal of hydrogen-bond donor/acceptor positions on the two rings and directly alters the π–π centroid–centroid distance and the dimensionality of the supramolecular network.

Dihedral angle
Head-to-head
Target: 12.8(3)° vs Isomer: 5.75(12)°
Δ = 7.05° less planar
Planarity difference alters π–π stacking and dissolution kinetics.
Single-crystal XRD, 298 K; both P2₁/c.
Crystallography Solid-state conformation Polymorph prediction

Hydrogen-Bonded Supramolecular Architecture

The target compound assembles into a three-dimensional hydrogen-bonded network via O–H···O, N–H···O, and C–H···π interactions [1]. In contrast, the 4‑bromo and 4‑diethylamino analogs of the positional isomer series form only two-dimensional slab-like networks that extend in the a and c directions via N–H···O and O–H···O hydrogen bonds, with head-to-tail π–π stacking [2]. The dimensionality difference results in distinct crystal packing densities and thermal stability profiles.

H-bond network
Head-to-head
Target: 3D (O–H···O, N–H···O, C–H···π)
Comparators: 2D slab-like networks only
Higher lattice energy and potentially lower solubility.
SC-XRD; T = 298 K (target), 173 K (analogs).
Crystal engineering Hydrogen bonding Stability prediction

π–π Stacking Geometry

The target compound does not exhibit classical face-to-face π–π stacking; instead, it relies on C–H···π edge-to-face contacts to stabilize the 3D network [1]. The positional isomer series (4‑chloro, 4‑bromo, 4‑diethylamino on the benzylidene ring) displays measurable centroid–centroid distances of 3.7622 (14) Å (4‑chloro isomer), 3.8021 (19) Å (4‑bromo isomer), and 3.6977 (12)–3.8368 (11) Å (4‑diethylamino isomer) [2]. The absence of a defined centroid–centroid distance for the target compound indicates fundamentally different packing forces.

π–π stacking
Head-to-head
Target: no classical π–π; edge-to-face contacts
Isomers: centroid distances 3.70–3.84 Å
Impacts powder flow, compressibility, and DMSO dissolution.
Derived from single-crystal data.
Supramolecular chemistry Crystal packing Intermolecular interactions

Antibacterial Activity and para-Hydroxybenzylidene Requirement

In a systematic screen of 15 (E)-N'-benzylidenebenzohydrazide analogues against 11 bacterial strains, compounds bearing a para-hydroxy group on the benzylidene ring (R4 = OH) were the most active against Citrobacter freundii and Klebsiella pneumoniae, with MIC values of 18.75–75 µg·mL⁻¹ [1]. Although the target compound was not directly included, the series demonstrates that the 4‑hydroxybenzylidene pharmacophore is necessary for Gram‑negative antibacterial activity, while the 4‑chloro substituent on the benzohydrazide ring (present in the target) is expected to enhance lipophilicity (clogP) and membrane permeation, as evidenced by the positive correlation between clogP and inhibition zone diameter (r² = 0.75–0.86) [1].

Antibacterial SAR
Class-level
Closest analog MIC 18.75 µg·mL⁻¹ (C. freundii)
Supports antimicrobial screening context; para-OH motif required.
Data from 15 analogs; target not directly assayed.
Antimicrobial screening Structure-activity relationship Gram-negative bacteria

Evidence-Backed Application Scenarios


Polymorph and Co-crystal Screening

The well-characterized 3D hydrogen-bonded network and absence of classical π–π stacking [1] make this compound a suitable reference standard for co-crystallization experiments with pharmaceutical targets. Its distinct dihedral angle (12.8°) can be used to validate computationally predicted crystal structures.

Gram-Negative Antibacterial Lead Optimization

The compound incorporates the para‑hydroxybenzylidene pharmacophore essential for FabH‑mediated antibacterial activity against C. freundii and K. pneumoniae [2]. The 4‑chloro substituent is predicted to increase clogP by ~0.8 log units relative to the unsubstituted parent, potentially improving membrane penetration. Researchers can procure this compound as a starting scaffold for further optimization.

Solubility and Dissolution Rate Benchmarking

Given the 3D vs. 2D hydrogen-bond network dimensionality [REFS-1, REFS-3], this compound is expected to exhibit lower aqueous solubility than its 2D‑network analogs, making it a rigorous test case for solubility-enhancing formulation strategies (e.g., amorphous solid dispersions, cyclodextrin complexation).

Regioisomeric Probe for Target Engagement Studies

The well‑documented structural divergence from its constitutional isomer N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide (dihedral angle 5.75° vs. 12.8°) [REFS-1, REFS-3] enables the use of both isomers as paired chemical probes to interrogate the stereoelectronic requirements of biological targets, distinguishing binding-site topology from nonspecific hydrophobicity.

Application
Selection Property
Validation Focus
ApplicationPolymorph & co-crystal screening
Selection PropertyWell-characterized 3D H-bond network and defined dihedral angle
Validation FocusPXRD pattern match and computational prediction accuracy
ApplicationGram-negative antibacterial lead optimization
Selection Propertypara-Hydroxybenzylidene pharmacophore and lipophilic 4-chloro substituent
Validation FocusMIC determination against C. freundii / K. pneumoniae; membrane permeability assays
ApplicationSolubility & dissolution benchmarking
Selection Property3D vs 2D H-bond network dimensionality
Validation FocusComparative dissolution rate vs 2D analogs; formulation strategy testing
ApplicationRegioisomeric target engagement probe
Selection PropertyPaired isomer with distinct dihedral angle (5.75° vs 12.8°)
Validation FocusBinding-site topology differentiation vs nonspecific hydrophobicity
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